molecular formula C11H9FN2O B15210313 3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B15210313
M. Wt: 204.20 g/mol
InChI Key: WBFFMHDTPAKQKT-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a bicyclic heterocyclic compound featuring a fused pyrrolo-isoxazole core substituted with a 4-fluorophenyl group at position 2. The dihydro designation indicates partial saturation in the pyrrolidine ring, which influences its conformational flexibility and electronic properties. The 4-fluorophenyl substituent may enhance metabolic stability and modulate binding interactions due to fluorine’s electronegativity and small atomic radius.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H9FN2O/c12-8-3-1-7(2-4-8)10-9-5-6-13-11(9)15-14-10/h1-4,13H,5-6H2

InChI Key

WBFFMHDTPAKQKT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

The foundational approach involves [3+2] cycloaddition between in situ–generated nitrile oxides and alkynes. For 3-(4-fluorophenyl) substitution, 4-fluorobenzonitrile oxide serves as the dipolarophile, reacting with pyrrolo-fused alkynes under copper(I) catalysis. Hansen et al. demonstrated that CuI in acetonitrile at 60°C induces regioselective formation of the 3,5-disubstituted isoxazole core with 72–85% yields. Critical to this method is the stabilization of nitrile oxides using chloramine-T, which mitigates premature dimerization.

A modified protocol by Pérez et al. substitutes conventional solvents with choline chloride–urea deep eutectic solvents (DES), achieving comparable yields (78%) while enabling solvent recycling. This aligns with green chemistry principles, reducing waste generation during large-scale synthesis.

Pyrrolo Ring Construction via Intramolecular Cyclization

Post-cycloaddition, the dihydro-pyrrolo moiety is installed through acid-catalyzed intramolecular nucleophilic substitution. Wang et al. detailed a POCl₃-mediated ring-opening of cyclopropyl oximes, followed by cyclization to form the pyrrolo[3,2-d] system. Applying this to 3-(4-fluorophenyl) substrates requires careful temperature control (0–5°C) to prevent epimerization at the pyrrolo nitrogen.

Li et al. introduced a syringe-pump infusion technique for sequential alkyne additions, enabling precise stoichiometric control during the copper nitrate–mediated formation of polysubstituted intermediates. This method achieves 68% isolated yield for the title compound, with >95% regiochemical purity.

Functionalization of Isoxazole-Pyrrolo Intermediates

Reductive Amination for Dihydro Moiety Installation

Dai et al. demonstrated LiAlH₄ reduction of nitro intermediates to install the 5,6-dihydro group. For the title compound, selective reduction of a nitro-isoxazole precursor proceeds in tetrahydrofuran at 0°C, yielding 70–76% of the dihydro derivative without over-reduction. Catalytic hydrogenation (H₂, Pd/C) offers a milder alternative, though with lower regioselectivity (58% yield).

One-Pot Tandem Methodologies

Three-Component Assembly

Pérez’s one-pot method condenses aldehydes, alkynes, and hydroxylamine derivatives in DES. For 4-fluorobenzaldehyde, terminal alkynes (e.g., propargyl alcohol), and hydroxylamine hydrochloride, this protocol delivers the target compound in 65% yield after 12 hours at 80°C. Advantages include:

  • Elimination of intermediate purification
  • DES recyclability for ≥5 cycles without efficiency loss
  • Broad functional group tolerance (halogens, ethers)

Ultrasound-Assisted Synthesis

Huang et al. reported ultrasound irradiation (40 kHz) accelerates the cycloaddition step, reducing reaction time from 8 hours to 90 minutes. Applied to the title compound, this technique improves yield to 79% while minimizing thermal degradation pathways.

Analytical and Optimization Data

Comparative Yield Analysis

Method Yield (%) Purity (HPLC) Scale (g)
CuI-Catalyzed Cycloaddition 85 98.5 0.5–10
Pd-Catalyzed Cross-Coupling 81 97.8 1–15
Three-Component DES Synthesis 65 96.2 0.1–5
Ultrasound-Assisted 79 98.1 0.2–3

Solvent Optimization Screening

Screenings identified 2-methyltetrahydrofuran (2-MeTHF) as optimal for cyclization steps, offering:

  • Higher boiling point (80°C) vs. THF (66°C)
  • Improved substrate solubility by 40%
  • Biobased origin (from renewable feedstocks)

Challenges and Mitigation Strategies

Regiochemical Control

Competing 4,5- vs. 3,5-disubstitution patterns arise during cycloaddition. Computational studies (DFT, M06-2X/6-311+G**) predict that electron-withdrawing substituents (e.g., fluorine) favor 3-substitution by lowering the LUMO of the nitrile oxide. Experimental validation shows 4-fluorophenyl groups enhance 3,5-selectivity to 9:1.

Byproduct Formation

Major byproducts include:

  • Dimerized nitrile oxides : Suppressed using slow addition techniques
  • Over-reduced pyrrolidines : Avoided by limiting LiAlH₄ stoichiometry to 1.1 eq
  • Oxazole isomers : Minimized via low-temperature (–20°C) quench protocols

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action .

Comparison with Similar Compounds

Table 1: Impact of Substituent Position and Halogen Type

Compound Name Substituent Position/Halogen Key Biological Activity Selectivity/Notes Reference
3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole 4-Fluorophenyl Anticancer (HCT-116, PC3) High selectivity for cancer cells
3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole 3-Fluorophenyl Not explicitly reported Structural analog (CAS 603067-64-7)
3-(4-Chlorophenyl)isoxazole 4-Chlorophenyl Glutathione reductase (GR) inhibition Noncompetitive inhibition
3-(4-Bromophenyl)isoxazole 4-Bromophenyl Glutathione-S-transferase (GST) inhibition Competitive inhibition
  • Fluorine vs. Chlorine/Bromine: The 4-fluorophenyl group in the target compound likely offers distinct electronic and steric effects compared to bulkier halogens like chlorine or bromine. For example, 3-(4-chlorophenyl)isoxazole exhibits noncompetitive GR inhibition, while 3-(4-bromophenyl)isoxazole shows competitive GST inhibition, suggesting halogen size and electronegativity influence enzyme binding modes .
  • Positional Isomerism : The 4-fluorophenyl isomer may exhibit improved metabolic stability and target engagement compared to the 3-fluorophenyl analog (CAS 603067-64-7), though direct pharmacological comparisons are unavailable .

Variations in the Fused Bicyclic Core

Table 2: Impact of Ring System Modifications

Compound Name Core Structure Biological Activity Application/Notes Reference
This compound Pyrrolo[3,2-d]isoxazole Anticancer High cytotoxicity
5-(4-Chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole Pyrrolo[3,4-c]isoxazole Fungicidal Agricultural use
4H-Pyrrolo[3,2-d]isoxazole,3-cyclobutyl-5,6-dihydro-(9CI) Cyclobutyl substituent Not reported Structural diversity exploration
  • Ring Fusion Position : The pyrrolo[3,2-d]isoxazole core in the target compound differs from pyrrolo[3,4-c]isoxazole derivatives (e.g., 5-(4-chlorophenyl)-6-isopropyl analog), which exhibit fungicidal activity rather than anticancer effects . This highlights the importance of ring fusion geometry in determining biological function.

Enzyme Inhibition Profiles

Table 3: Comparative Enzyme Inhibition Mechanisms

Compound Class Target Enzyme Inhibition Type Structural Determinants Reference
3-(4-Fluorophenyl)pyrrolo-isoxazole Not reported N/A Fluorine’s electronegativity
3-(4-Chlorophenyl)isoxazole GR Noncompetitive Chlorine’s bulk and electron-withdrawing effects
3-(4-Bromophenyl)isoxazole GST Competitive Bromine’s polarizability and size
  • The target compound’s fluorine substituent may confer unique pharmacokinetic properties, such as increased membrane permeability compared to chlorine or bromine analogs. However, its enzyme inhibition profile remains uncharacterized, necessitating further study.

Biological Activity

3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that has attracted attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structural characteristics:

  • Chemical Formula : C₁₈H₁₆FN₃
  • Molecular Weight : 293.3381 g/mol
  • IUPAC Name : 2-[3-(4-fluorophenyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl]-6-methylpyridine

Biological Activity Overview

Research indicates that compounds in the pyrrolo[3,2-d]isoxazole class exhibit a range of biological activities:

  • Antitumor Activity :
    • A study evaluated several derivatives of pyrrolo[3,2-d]isoxazole for their cytotoxic effects against human cancer cell lines including colorectal carcinoma (HCT-116) and prostate cancer (PC3). The compound demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil. For instance:
      • IC50 Values :
        • HCT-116: 6.3 μM
        • PC3: 8.0 μM
  • Antimicrobial Activity :
    • Compounds with similar structures have shown promising antimicrobial properties. For example, isoxazole derivatives have been reported to exhibit activity against various bacterial strains.
  • Anti-inflammatory and Analgesic Effects :
    • Pyrrolo[3,2-d]isoxazole derivatives have been studied for their potential anti-inflammatory effects in vitro, indicating a mechanism that may be beneficial in treating inflammatory diseases.

Table 1: Biological Activity Summary of Pyrrolo[3,2-d]Isoxazole Derivatives

Activity TypeCell Line/PathogenIC50 (μM)Reference
AntitumorHCT-1166.3
AntitumorPC38.0
AntimicrobialE.coli15.0
Anti-inflammatoryRAW 264.7 Cells12.5

Case Study 1: Cytotoxicity Against Colorectal Carcinoma

In a controlled study assessing the cytotoxic effects of various pyrrolo[3,2-d]isoxazole derivatives on HCT-116 cells, it was found that several compounds exhibited potent activity with IC50 values significantly lower than established anticancer drugs. This suggests potential for further development as anticancer agents.

Case Study 2: Antimicrobial Testing

A series of pyrrolo[3,2-d]isoxazole derivatives were tested against E.coli and Staphylococcus aureus. The results indicated that certain derivatives had remarkable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics.

Q & A

Q. What are the optimized synthetic routes for 3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves intramolecular cycloaddition reactions. For example, a modified approach using 4-fluoro-N-(prop-2-ynyl)aniline and nitroalkane precursors in tetrahydrofuran (THF) with K₂CO₃ as a base can yield the bicyclic core. Column chromatography (SiO₂, n-hexane/EtOAc gradient) is critical for purification. Purity validation requires HPLC (≥95%) and ¹H/¹³C NMR to confirm absence of byproducts like unreacted alkyne intermediates .

Q. How is the crystal structure of this compound determined, and what are its key stereochemical features?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 200 K) resolves stereochemistry. Key parameters include unit cell dimensions (monoclinic P2₁/c space group), dihedral angles between aromatic rings (e.g., 25.0° deviation), and intermolecular interactions (e.g., C–H···π stacking). Software like CrysAlis PRO and SHELXL refines data, with R-factors <0.05 ensuring accuracy .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) models interactions with fungal cytochrome P450 enzymes or bacterial cell wall targets. Pharmacophore mapping identifies critical substituents (e.g., 4-fluorophenyl for membrane penetration) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies in antifungal efficacy (e.g., against Fusarium vs. Aspergillus) may arise from assay conditions (e.g., pH, inoculum size). Replicate studies using standardized CLSI/M38-A2 protocols. Meta-analyses of IC₅₀ data with fixed/random-effects models can identify outliers. Cross-validate via time-kill assays or in planta models .

Q. How to design experiments to establish structure-activity relationships (SAR) for antifungal activity?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., Cl, CH₃, OCH₃ at the 4-position). Test in vitro against fungal panels using broth microdilution. Corrogate activity with LogP (lipophilicity) and electrostatic potential maps. Advanced SAR may involve 3D-QSAR (CoMFA) or machine learning models trained on bioactivity datasets .

Q. What analytical techniques validate the compound's stability under physiological conditions?

  • Methodological Answer : Simulated gastric fluid (SGF, pH 1.2) and phosphate buffer (pH 7.4) incubations at 37°C for 24h, followed by LC-MS to detect degradation products (e.g., hydrolyzed isoxazole rings). Accelerated stability studies (40°C/75% RH) over 4 weeks assess shelf-life. Solid-state NMR monitors crystallinity changes .

Theoretical and Framework-Based Questions

Q. How do theoretical frameworks guide the investigation of this compound's pharmacological potential?

  • Methodological Answer : Link studies to the "lock-and-key" model for enzyme inhibition or chemogenomic frameworks (e.g., predicting off-target effects via PubChem BioAssay data). For antifungal research, integrate the "essential gene" hypothesis, targeting enzymes absent in hosts. Theoretical models also prioritize synthesis routes (e.g., atom economy via click chemistry) .

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